molecular formula C18H23N3O3S B2673229 N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 953180-79-5

N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2673229
CAS No.: 953180-79-5
M. Wt: 361.46
InChI Key: HSCLTLIPGWARMP-UHFFFAOYSA-N
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Description

N'-({1-[(Furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound featuring a piperidine core substituted with furan-2-ylmethyl and thiophen-2-ylmethyl groups linked via an ethanediamide (oxamide) bridge. This structure combines heterocyclic aromatic systems (furan and thiophene) with a piperidine scaffold, a motif commonly observed in opioid receptor ligands . The ethanediamide linker distinguishes it from classical fentanyl analogs, which typically employ a propionamide or acrylamide group .

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-17(18(23)20-12-16-4-2-10-25-16)19-11-14-5-7-21(8-6-14)13-15-3-1-9-24-15/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCLTLIPGWARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their incorporation into the piperidine ring. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow chemistry could enhance efficiency and scalability, allowing for the production of large quantities while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The furan and thiophene rings play crucial roles in these interactions due to their electronic properties, which facilitate binding to target sites.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Features Metabolic Stability
Target Compound Piperidine-ethanediamide Furan-2-ylmethyl, Thiophen-2-ylmethyl Hypothesized opioid receptor modulation (mu/kappa selectivity) Predicted moderate microsomal stability (furan oxidation susceptibility)
β-Hydroxythiofentanyl Piperidine-propionamide Thiophen-2-yl, Hydroxyethyl High mu-opioid receptor affinity; associated with respiratory depression Moderate stability (thiophene metabolism)
N-Phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives Piperidine-propionamide Varied 5-substituted tetrahydronaphthalene Enhanced hydrophobic interactions; improved binding affinity vs. fentanyl Improved stability with hydroxyl/amide substitutions
Carfentanil Piperidine-carboxylate Phenethyl, Phenylpropionamide Ultra-potent mu-opioid agonist (100x fentanyl) High metabolic resistance (ester group)

Functional Group Analysis

  • Furan vs. Thiophene vs. However, its electron-rich aromatic system may enhance π-π stacking with receptor residues . The thiophen-2-ylmethyl group, with sulfur’s larger atomic radius, may alter receptor binding kinetics through hydrophobic interactions or hydrogen bonding . Classical phenyl substituents (e.g., in fentanyl) prioritize lipophilicity and receptor affinity but increase overdose risk due to prolonged activity .
  • Ethanediamide Linker: The ethanediamide bridge (N-C-O-C-N) provides rigidity and hydrogen-bonding capacity, contrasting with the flexible propionamide linker in fentanyl analogs.

Biological Activity

N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H28N2O3S\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}

Key Characteristics:

  • Molecular Weight: 376.5 g/mol
  • CAS Number: 953230-50-7
  • Chemical Formula: C20H28N2O3S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the piperidine ring is crucial for its interaction with neurotransmitter receptors, while the furan and thiophene moieties may enhance its lipophilicity and binding affinity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds featuring similar piperidine structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer and leukemia cells. These effects are often mediated through apoptosis induction and DNA fragmentation, as shown in studies where caspase activation was observed in treated cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3dHL-60 (Leukemia)5.1Caspase activation
3eColon Cancer4.3DNA fragmentation
3cMolt 4/C86.7Apoptosis induction

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with similar piperidine derivatives. These compounds may exert their effects by modulating neurotransmitter systems and exhibiting antioxidant properties, which could be beneficial in neurodegenerative conditions .

Case Studies

  • Study on Anticancer Activity : A study examining a series of piperidine derivatives found that modifications at the nitrogen atom significantly influenced cytotoxic potency against a panel of human tumor cell lines. The study concluded that compounds with enhanced lipophilicity exhibited improved cellular uptake and efficacy .
  • Neuroprotective Study : Research involving a related compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in treating neurodegenerative diseases .

In Silico Studies

Advancements in computational chemistry have facilitated the prediction of biological activity for compounds like this compound. Virtual screening techniques have been employed to evaluate binding affinities to various targets, revealing promising interactions that warrant further experimental validation .

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